molecular formula C14H12O2 B3255041 2-Methoxy-[1,1'-biphenyl]-4-carbaldehyde CAS No. 248263-04-9

2-Methoxy-[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B3255041
CAS No.: 248263-04-9
M. Wt: 212.24 g/mol
InChI Key: DACZJTXMAHVFOM-UHFFFAOYSA-N
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Description

2-Methoxy-[1,1’-biphenyl]-4-carbaldehyde is an organic compound with the molecular formula C14H12O2 It is a derivative of biphenyl, where a methoxy group is attached to one of the phenyl rings, and an aldehyde group is attached to the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-[1,1’-biphenyl]-4-carbaldehyde can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of methoxy-biphenyl is coupled with a halogenated benzaldehyde in the presence of a palladium catalyst . The reaction typically occurs under mild conditions, making it a preferred method for synthesizing this compound.

Industrial Production Methods: In an industrial setting, the production of 2-Methoxy-[1,1’-biphenyl]-4-carbaldehyde may involve large-scale Suzuki-Miyaura coupling reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed:

    Oxidation: 2-Methoxy-[1,1’-biphenyl]-4-carboxylic acid.

    Reduction: 2-Methoxy-[1,1’-biphenyl]-4-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and methoxy groups.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

    2-Methoxy-[1,1’-biphenyl]: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

    4-Methoxy-[1,1’-biphenyl]-2-carbaldehyde: Similar structure but with different positioning of the methoxy and aldehyde groups, leading to different reactivity and properties.

    2-Hydroxy-[1,1’-biphenyl]-4-carbaldehyde: Contains a hydroxyl group instead of a methoxy group, affecting its solubility and reactivity.

Uniqueness: 2-Methoxy-[1,1’-biphenyl]-4-carbaldehyde is unique due to the specific positioning of the methoxy and aldehyde groups, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in organic synthesis and research.

Properties

IUPAC Name

3-methoxy-4-phenylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-16-14-9-11(10-15)7-8-13(14)12-5-3-2-4-6-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DACZJTXMAHVFOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To an ice-cold solution of 4-hydroxy-3-methoxy-benzaldehyde (1.00 g) in dichloromethane (22 mL) was added triethylamine (1.37 mL). Then trifluoromethanesulfonic anhydride (1.40 mL) was added dropwise, and the resulting mixture was stirred under ice-cooling for 45 minutes. Ice was added and the whole was partitioned between AcOEt (60 mL) and saturated aqueous sodium hydrogen carbonate (30 mL). The organic layer was washed successively with water/brine (3/1, 40 mL) and brine (30 mL), dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue (1.98 g) was dissolved in N,N-dimethylformamide (25 mL). Phenylboronic acid (0.882 g), sodium carbonate (1.39 g), water (5 mL) and tetrakis(triphenyl-phosphine)palladium(0) (0.380 g) were added, and the resulting mixture was stirred at 80° C. for 2.5 hours. The reaction mixture was cooled to room temperature and then partitioned between ethyl acetate (70 mL) and water (30 mL). The organic layer was washed with water/brine (1/1, 30 mL×2), dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate=10/1 to 5/1) to give the title compound (1.12 g).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.37 mL
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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